molecular formula C28H24FN5O2S B2949492 5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053083-62-7

5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2949492
CAS No.: 1053083-62-7
M. Wt: 513.59
InChI Key: JHRDCROLFLUYOG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolin-3(2H)-one core substituted with a phenyl group at position 2 and a thioether-linked 4-(4-fluorophenyl)piperazin-1-yl acetyl moiety at position 4. The structure integrates a quinazoline-derived scaffold, a piperazine ring with a fluorophenyl substituent, and a sulfur-containing linker.

Properties

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2S/c29-20-10-12-21(13-11-20)32-14-16-33(17-15-32)24(35)18-37-28-30-23-9-5-4-8-22(23)26-31-25(27(36)34(26)28)19-6-2-1-3-7-19/h1-13,25H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDCROLFLUYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one represents a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of the title compound involves a multi-step process beginning with the reaction of saccharin derivatives and piperazine moieties. The general synthetic pathway is as follows:

  • Starting Materials : Saccharin derivative and 1-(2-fluorophenyl)piperazine.
  • Reaction Conditions : The reaction is typically carried out in acetonitrile under reflux conditions for several hours.
  • Purification : The crude product is purified using silica gel column chromatography.

The resulting compound features a unique imidazoquinazolinone core, which is known for its diverse biological activities. The presence of the 4-fluorophenylpiperazine moiety is particularly significant, as it has been associated with various pharmacological effects.

Structural Analysis

The crystal structure analysis reveals that the compound adopts a twisted conformation due to torsion angles between different moieties. Key bond lengths and angles have been characterized, providing insights into its molecular geometry:

Bond TypeLength (Å)
N(1)—C(6)1.413(3)
N(1)—C(7)1.472(3)
C(20)—O(3)1.206(4)
S(1)—O(2)1.421(2)

These parameters are indicative of typical single and double bond characteristics, further supporting the stability of the compound's structure .

Pharmacological Properties

The biological activity of the compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and neuropharmacological effects.

  • Anticancer Activity : Research indicates that compounds with arylpiperazine moieties exhibit significant anti-proliferative properties against various cancer cell lines. For instance, derivatives similar to the title compound have shown promising results in inhibiting tumor growth in vitro .
  • Neuropharmacological Effects : The presence of piperazine rings is often linked to interactions with serotonin receptors (5-HT), suggesting potential applications in treating mood disorders and anxiety .
  • Anti-inflammatory Activity : Some studies have reported that related compounds can inhibit human leukocyte elastase (HLE), an enzyme involved in inflammation, thus indicating potential therapeutic applications in inflammatory diseases .

Study 1: Cytotoxic Evaluation

A recent study evaluated the cytotoxic effects of similar pyridazinone derivatives containing piperazine moieties on L929 fibroblast cells. The results demonstrated varying degrees of cytotoxicity, with some derivatives showing significant cell death at higher concentrations (IC50 values ranging from 27.05 µM to over 120 µM) .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the title compound to various biological targets, including serotonin receptors and kinases involved in cancer progression. These studies suggest that modifications to the piperazine or quinazolinone moieties can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several kinase inhibitors and heterocyclic pharmacophores. Below is a comparative analysis with analogues from the provided evidence and literature:

Compound Core Structure Substituents/Functional Groups Melting Point (°C) Molecular Weight (g/mol)
5-((2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one Imidazo[1,2-c]quinazolin-3(2H)-one - 2-Phenyl
- 5-Thioether-linked 4-(4-fluorophenyl)piperazin-1-yl acetyl
Not reported Calculated: ~589.7
Example 76 (Patent ) Pyrazolo[3,4-d]pyrimidin-1-yl - 4-Amino
- 3-(5-(morpholinomethyl)thiophen-2-yl)
- 5-Fluoro-3-(3-fluorophenyl)chromen-4-one
252–255 531.3 (M⁺+1)
Example from Patent Pyrazolo[3,4-d]pyrimidin-1-yl - 4-Amino
- 3-(2,4-dimethylthiazol-5-yl)
- 5-Fluoro-3-(3-fluorophenyl)chromen-4-one
Not reported 531.3 (M⁺+1)

Key Observations:

Core Diversity: The imidazoquinazolinone core distinguishes the target compound from pyrazolo-pyrimidine-based analogues in the patent examples. This core may influence solubility and binding kinetics due to increased aromaticity and planarity .

The thioether linker in the target compound may enhance metabolic stability compared to ester or amide linkages in analogues.

Synthetic Routes :

  • The patent compounds employ Suzuki-Miyaura cross-coupling (boronic acid intermediates) for introducing aryl/heteroaryl groups . In contrast, the target compound’s synthesis likely involves nucleophilic substitution or thiol-alkylation to attach the piperazine-thioether moiety.

Research Findings and Pharmacological Implications

Binding Affinity and Selectivity

While experimental data for the target compound is absent in the provided evidence, structural analogs suggest:

  • Piperazine-containing compounds often exhibit nanomolar affinity for 5-HT₁A or D₂ receptors, but fluorophenyl substitution may shift selectivity toward σ receptors or kinases .
  • Thioether-linked derivatives generally show improved pharmacokinetic profiles (e.g., longer half-life) compared to oxygen-linked analogues due to reduced oxidative metabolism.

Conformational Analysis

The Cremer-Pople puckering parameters () could be applied to analyze the piperazine ring’s non-planarity, which impacts receptor binding. For instance, a chair conformation in the piperazine ring (common in bioactive derivatives) may enhance steric complementarity with target proteins .

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